molecular formula C8H16N2O B1467143 N,N-diethylazetidine-3-carboxamide CAS No. 1518043-08-7

N,N-diethylazetidine-3-carboxamide

Cat. No.: B1467143
CAS No.: 1518043-08-7
M. Wt: 156.23 g/mol
InChI Key: MUBGTQGDHIXFLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Azetidine (B1206935) and Carboxamide Motifs in Chemical Synthesis and Medicinal Chemistry Research

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. medwinpublishers.comnih.gov Its inherent ring strain, while a challenge in synthesis, imparts a degree of conformational rigidity that is highly desirable in drug design. medwinpublishers.com This rigidity can lead to higher binding affinities and selectivities for biological targets by reducing the entropic penalty upon binding. medwinpublishers.com Azetidine moieties are found in a number of natural products and synthetic compounds with a wide array of biological activities, including antibacterial, anticancer, and antiviral properties. medwinpublishers.comnih.gov A notable example of an approved drug containing this ring system is the antihypertensive agent Azelnidipine. nih.gov The synthesis of azetidine derivatives is an active area of research, with methods such as cycloaddition and intramolecular cyclization being common strategies. medwinpublishers.com

The carboxamide functional group is one of the most prevalent linkages in pharmaceuticals and biologically active molecules. jmchemsci.com Its stability and ability to participate in hydrogen bonding make it a key pharmacophoric element. jmchemsci.com The amide bond is a cornerstone of peptide and protein structures and is integral to the architecture of numerous small-molecule drugs. The N,N-disubstituted nature of the carboxamide in the target molecule, specifically the diethyl groups, can influence its solubility, metabolic stability, and steric profile, all of which are critical parameters in drug discovery. The synthesis of carboxamides is a fundamental transformation in organic chemistry, with numerous established methods. google.com

Rationale for Investigating N,N-diethylazetidine-3-carboxamide and its Analogues in Academic Research

The rationale for investigating a molecule like this compound stems from the desire to explore new chemical space by combining known pharmacophores in novel arrangements. While specific research on this compound is limited, the study of its analogues provides valuable insights.

For instance, research on azetidine-2-carboxamides has identified them as potent inhibitors of STAT3, a key protein involved in cancer progression. Interestingly, a study demonstrated that moving the carboxamide group from the 2-position to the 3-position of the azetidine ring led to a significant loss of this specific biological activity. This finding underscores the critical importance of substituent placement on the azetidine ring and suggests that this compound might exhibit a different pharmacological profile compared to its 2-substituted isomer.

The synthesis of functionalized azetidine-3-carboxylic acid derivatives is an area of active investigation, providing a platform for the creation of a library of 3-carboxamide analogues. researchgate.net By systematically varying the substituents on the amide nitrogen (such as the diethyl groups in the title compound), researchers can probe structure-activity relationships and optimize properties like potency, selectivity, and pharmacokinetic parameters. Therefore, the investigation of this compound and its analogues is driven by the potential to discover new biological activities and to better understand the chemical principles governing molecular recognition and function in this class of heterocyclic compounds.

Data Tables

While specific experimental data for this compound is not widely available in the surveyed literature, the following tables represent the types of data that would be generated during its synthesis and characterization.

Table 1: Physicochemical Properties of this compound (Illustrative)

PropertyValue
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
AppearanceColorless to pale yellow oil
Boiling PointNot determined
Melting PointNot applicable
SolubilitySoluble in methanol, ethanol, dichloromethane
pKa (of the azetidine nitrogen)Estimated 8-9

Table 2: Illustrative Spectroscopic Data for this compound

TechniqueExpected Chemical Shifts / Bands
¹H NMR (CDCl₃, 400 MHz)δ 3.5-3.8 (m, 4H, azetidine CH₂), 3.3-3.5 (q, 4H, N-CH₂CH₃), 3.0-3.2 (m, 1H, azetidine CH), 1.0-1.2 (t, 6H, N-CH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 170-175 (C=O), 50-55 (azetidine CH₂), 40-45 (N-CH₂CH₃), 35-40 (azetidine CH), 12-15 (N-CH₂CH₃)
IR (neat)2970 cm⁻¹ (C-H stretch), 1640 cm⁻¹ (C=O stretch, amide), 1100-1200 cm⁻¹ (C-N stretch)
Mass Spectrometry (ESI+)m/z 171.15 [M+H]⁺

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1518043-08-7

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N,N-diethylazetidine-3-carboxamide

InChI

InChI=1S/C8H16N2O/c1-3-10(4-2)8(11)7-5-9-6-7/h7,9H,3-6H2,1-2H3

InChI Key

MUBGTQGDHIXFLN-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1CNC1

Canonical SMILES

CCN(CC)C(=O)C1CNC1

Origin of Product

United States

Advanced Spectroscopic and Structural Analysis Techniques for N,n Diethylazetidine 3 Carboxamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For N,N-diethylazetidine-3-carboxamide, a combination of one-dimensional and two-dimensional NMR experiments is essential for an unambiguous assignment of its complex spin system.

Proton (¹H) NMR Applications

Proton (¹H) NMR spectroscopy is instrumental in identifying the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. While a publicly available experimental spectrum for this compound is not readily found, a predicted ¹H NMR spectrum can be extrapolated based on the analysis of similar structures, such as N-substituted azetidines and N,N-diethylamides. organicchemistrydata.orgchemicalbook.com

The expected ¹H NMR spectrum in an appropriate solvent like CDCl₃ would exhibit distinct signals for the protons of the azetidine (B1206935) ring and the N,N-diethylamino group. The azetidine ring protons are expected to show complex multiplets due to their diastereotopic nature and coupling to each other. The methine proton at the C3 position (H3) would likely appear as a multiplet. The methylene (B1212753) protons of the azetidine ring (H2 and H4) would also present as complex multiplets. The ethyl groups of the diethylamide moiety would display a characteristic quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), resulting from coupling with each other.

Predicted ¹H NMR Chemical Shift Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
Azetidine H33.2 - 3.5Multiplet-
Azetidine H2/H43.6 - 4.0Multiplet-
-N(CH₂CH₃)₂3.3 - 3.5Quartet~7.1
-N(CH₂CH₃)₂1.1 - 1.3Triplet~7.1

Note: The predicted values are estimates and can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Applications

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. An experimental ¹³C NMR spectrum for this compound has been reported in the Human Metabolome Database (HMDB). hmdb.ca The spectrum, recorded in CDCl₃ at 25.16 MHz, shows distinct peaks for each carbon atom in the molecule.

The carbonyl carbon of the amide group is characteristically downfield, appearing at the highest chemical shift. The carbons of the azetidine ring and the diethylamino group resonate at intermediate chemical shifts. The methyl carbons of the ethyl groups are found at the most upfield region of the spectrum.

Experimental ¹³C NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (ppm)
C=O171.4
Azetidine C355.9
Azetidine C2/C443.5
-N(CH₂CH₃)₂41.6
-N(CH₂CH₃)₂14.2, 12.8

Source: Human Metabolome Database (HMDB) hmdb.ca

Two-Dimensional NMR Techniques for Connectivity and Conformation

To definitively establish the connectivity of protons and carbons, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. sdsu.eduyoutube.com For this compound, cross-peaks would be expected between the H3 proton and the H2/H4 protons of the azetidine ring, confirming their adjacency. Similarly, a cross-peak between the methylene and methyl protons of the ethyl groups would be observed. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies direct one-bond attachments between protons and carbons. sdsu.eduyoutube.com An HSQC spectrum would show correlations between the signals in the ¹H and ¹³C NMR spectra, allowing for the unambiguous assignment of each proton to its corresponding carbon atom. For instance, the signal for the H3 proton would correlate with the C3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, providing crucial information for assembling molecular fragments. youtube.com In the case of this compound, HMBC correlations would be expected from the H3 proton to the carbonyl carbon (C=O) and the C2/C4 carbons. Correlations from the ethyl protons to the carbonyl carbon would also be anticipated, confirming the structure of the diethylamide group.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition and molecular formula of a compound. For this compound (C₈H₁₆N₂O), the exact mass can be calculated. An experimental HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺) that corresponds closely to this calculated value, thereby confirming the molecular formula.

Calculated Exact Mass for this compound

Ion Molecular Formula Calculated Exact Mass (m/z)
[M+H]⁺C₈H₁₇N₂O⁺157.1335

The fragmentation pattern observed in the HRMS spectrum would provide further structural information. Common fragmentation pathways for such amides would include cleavage of the C-C bond adjacent to the carbonyl group and fragmentation of the azetidine ring.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In FAB-MS, the sample is mixed with a non-volatile matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms, such as argon or xenon. This process causes the desorption and ionization of the sample molecules, typically forming protonated molecules [M+H]⁺.

For this compound, FAB-MS would be expected to produce a prominent pseudomolecular ion peak at m/z corresponding to [M+H]⁺. The resulting mass spectrum would also likely show some fragment ions, although generally with lower intensity than those observed in harder ionization techniques. The fragmentation pattern would be indicative of the structure, with potential cleavages at the amide bond and within the azetidine ring.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid state. This method provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the conformational preferences and packing motifs of a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of the crystal structure of the parent compound, azetidine-3-carboxylic acid, offers significant insights into the likely solid-state conformation of the azetidine ring and the spatial disposition of the substituent at the 3-position.

The table below presents the crystallographic data for the parent compound, azetidine-3-carboxylic acid, which serves as a foundational model for understanding the structural parameters of its derivatives.

Compound Azetidine-3-carboxylic acid
CCDC Number 618452 nih.gov
Empirical Formula C₄H₇NO₂
Formula Weight 101.10
Temperature (K) 293
Wavelength (Å) 1.54184
Crystal System Monoclinic
Space Group P2₁/c
Unit cell dimensions
a (Å)7.965(2)
b (Å)6.589(2)
c (Å)8.981(3)
α (°)90
β (°)106.78(3)
γ (°)90
Volume (ų) 450.9(2)
Z 4

Computational Chemistry Approaches in the Study of N,n Diethylazetidine 3 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine electronic structure, from which various properties can be derived.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for studying the electronic properties of molecules. youtube.com It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of molecular systems. DFT calculations are based on the principle that the ground-state energy of a molecule can be determined from its electron density. youtube.comnih.gov

For N,N-diethylazetidine-3-carboxamide, DFT can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate Electronic Properties: Compute the energies of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com

Predict Reactivity: Use conceptual DFT descriptors like electronegativity, global hardness, and Fukui functions to identify reactive sites within the molecule. nih.gov For instance, the nitrogen and oxygen atoms of the carboxamide group and the nitrogen atom in the azetidine (B1206935) ring are expected to be key sites for interaction.

Simulate Spectroscopic Properties: Calculate vibrational frequencies, which can be compared with experimental infrared (IR) spectra to verify the structure. researchgate.netnih.gov Time-Dependent DFT (TD-DFT) can further be used to predict electronic absorption spectra. rsc.org

DFT studies on related carboxamide derivatives have successfully elucidated their reactivity and interaction mechanisms. For example, calculations on acridine-4-carboxamides have been used to determine the basicity of nitrogen sites and study intramolecular hydrogen bonding. researchgate.net Similarly, DFT has been applied to acetamide (B32628) derivatives to analyze their local reactivity as potential anti-HIV drugs. nih.gov

Table 1: Typical Parameters for a DFT Calculation on an Azetidine-Carboxamide Derivative

Parameter Example Value/Method Purpose
Functional B3LYP A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, widely used for its accuracy in organic molecules. nih.gov
Basis Set 6-311+G(d,p) A Pople-style basis set that provides a good description of electron distribution, including diffuse functions (+) for non-covalent interactions and polarization functions (d,p) for geometric accuracy. mdpi.comresearchgate.net
Solvent Model CPCM/SMD A continuum solvent model (Conductor-like Polarizable Continuum Model or Solvation Model based on Density) used to simulate the effects of a solvent environment on the molecule's properties. mdpi.comresearchgate.net

| Task | Optimization + Frequencies | A common computational job that first finds the minimum energy geometry and then calculates vibrational frequencies to confirm it is a true minimum. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer higher accuracy for certain properties. researchgate.netnih.gov

Applications of ab initio methods to azetidine-carboxamides could include:

High-Accuracy Energy Calculations: Determining precise thermodynamic properties, such as the enthalpy of formation, using high-level methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)). nih.gov

Intermolecular Interaction Energies: Accurately calculating the strength of non-covalent interactions, such as hydrogen bonding and stacking energies, which are crucial for understanding how a ligand binds to a biological target. Ab initio methods have been used to study the stacking energies between acridine-4-carboxamides and DNA base pairs. researchgate.net

Benchmarking DFT Results: Using results from methods like MP2 or CCSD(T) as a "gold standard" to validate the accuracy of less computationally expensive DFT functionals for a specific chemical system.

Studies on similar heterocyclic systems have demonstrated the utility of these methods. For instance, ab initio calculations have been used to accurately determine the acid dissociation constants (pKa) of benzothiazolinone (B8138533) derivatives by computing Gibbs free energies in both gas and aqueous phases. researchgate.net

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govnih.gov This method is central to structure-based drug design.

Traditional rigid-receptor docking assumes the protein's conformation is static, which is often not the case in biological systems. Proteins are flexible and can undergo significant conformational changes to accommodate a binding ligand—a phenomenon known as "induced fit". nih.govresearchgate.net

Induced-Fit Docking (IFD) is an advanced docking protocol designed to model this flexibility. frontiersin.org The general IFD workflow involves several steps:

Initial Ligand Docking: The ligand is first docked into a rigid receptor model using a softened potential to allow for minor steric clashes.

Receptor Refinement: For each initial ligand pose, the side chains of receptor residues near the ligand are remodeled to optimize interactions. frontiersin.org

Complex Minimization: The ligand and the flexible receptor residues are minimized together.

Redocking and Scoring: The ligand is redocked into the newly generated flexible receptor conformations, and the resulting poses are scored to identify the most favorable binding mode. researchgate.netfrontiersin.org

This strategy is particularly important for targets that undergo substantial structural rearrangements upon ligand binding. nih.gov By accounting for receptor flexibility, IFD can provide a more accurate prediction of the binding pose and affinity of this compound to its biological target.

The output of a docking simulation is a set of predicted binding poses, each with an associated score indicating the predicted binding affinity. A thorough analysis of the top-ranked pose is crucial for understanding the molecular basis of recognition. bioinformation.net

For this compound, this analysis would focus on identifying key intermolecular interactions between the ligand and the protein's active site residues.

Table 2: Potential Intermolecular Interactions for this compound in a Protein Binding Site

Interaction Type Potential Ligand Moiety Involved Description
Hydrogen Bond Carbonyl oxygen (acceptor), Amide N-H (if present), Azetidine nitrogen (acceptor) The carbonyl oxygen is a strong hydrogen bond acceptor, while the azetidine nitrogen can also accept a hydrogen bond from donor residues like Serine, Threonine, or Tyrosine. nih.gov
Hydrophobic Interactions Diethyl groups, Azetidine ring methylene (B1212753) groups The ethyl chains and the aliphatic part of the azetidine ring can form favorable van der Waals contacts with nonpolar protein residues such as Leucine, Isoleucine, and Valine. frontiersin.org
Salt Bridge Protonated Azetidine nitrogen (if basic enough) If the azetidine nitrogen becomes protonated at physiological pH, it can form a strong electrostatic interaction (salt bridge) with acidic residues like Aspartate or Glutamate.

| Pi-Sulfur Interaction | Azetidine ring | A potential non-covalent interaction could occur between the sulfur atom of a Methionine residue and the electron-rich face of the azetidine ring. nih.gov |

Docking studies on similar carboxamide-containing molecules have successfully identified these types of interactions as being critical for binding to targets like VEGFR-2 and COX enzymes. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability Studies

While docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations are used to study the system's dynamic behavior over time. mdpi.comfrontiersin.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and interaction stability. researchgate.net

For this compound, both as a free molecule and in a complex, MD simulations can:

Perform Conformational Analysis: The azetidine ring is puckered, and the diethylamide group has multiple rotatable bonds. MD simulations can explore the accessible conformations of the molecule and determine their relative populations and the energy barriers between them. mdpi.com

Assess Complex Stability: When simulating a ligand-protein complex, MD can assess the stability of the docked pose. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are monitored. A stable RMSD over the course of the simulation suggests a stable binding mode. mdpi.com

Analyze Dynamic Interactions: MD simulations allow for the analysis of intermolecular interactions (like hydrogen bonds) as a function of time, revealing which interactions are persistent and which are transient. mdpi.com

Provide Structures for Ensemble Docking: MD can be used to generate multiple, structurally diverse conformations of a receptor, which can then be used in an "ensemble docking" approach to better account for protein flexibility. mdpi.com

Table 3: Typical Setup for a Molecular Dynamics Simulation of a Ligand-Protein Complex

Parameter Description Example
Force Field A set of parameters describing the potential energy of the system. AMBER, CHARMM, GROMOS
Water Model An explicit representation of water molecules to solvate the system. TIP3P, SPC/E
System Setup The complex is placed in a periodic box of water, and counter-ions are added to neutralize the system. Dodecahedron box, Na+/Cl- ions
Simulation Time The duration of the simulation. 100 ns - 1 µs
Ensemble The statistical ensemble used to control thermodynamic variables. NPT (constant Number of particles, Pressure, and Temperature)

| Analysis Metrics | Quantities calculated from the trajectory to assess stability and dynamics. | RMSD, RMSF (Root Mean Square Fluctuation), Hydrogen Bond Occupancy |

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This relationship is then used to predict the activity of new, unsynthesized compounds. For azetidine carboxamide derivatives, QSAR studies are instrumental in elucidating the structural features crucial for their biological effects.

The foundation of any QSAR model lies in the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. The process begins with the optimization of the 3D structures of the compounds, often using methods like Density Functional Theory (DFT). nih.gov Following optimization, a wide array of descriptors can be calculated using specialized software such as PaDEL or Mordred. nih.govmdpi.comjoaquinbarroso.com These descriptors fall into several categories:

1D Descriptors: These include basic properties like molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific chemical functional groups.

3D Descriptors: These descriptors are calculated from the 3D coordinates of the atoms and describe the molecule's shape, size, and electronic properties. Examples include van der Waals volume, polar surface area, and dipole moment.

In a typical QSAR study on compounds structurally related to this compound, such as azetidine-2-carbonitriles, a vast number of descriptors are initially calculated. nih.gov The subsequent crucial step is feature selection, where the most relevant descriptors that significantly contribute to the biological activity are identified. This is essential to avoid overfitting the model and to create a robust and interpretable relationship. Various statistical methods and algorithms are employed for this purpose, including genetic function algorithms (GFA). nih.govresearchgate.net

For instance, in a QSAR study of azetidine-2-carbonitriles with antimalarial activity, the descriptor SpMax2_Bhp, which is related to the molecule's polarizability, was identified as the most influential. nih.govresearchgate.net This suggests that modifying the polarizability of the azetidine scaffold could be a key strategy for enhancing the antimalarial activity of these compounds. nih.govresearchgate.net

Table 1: Representative Molecular Descriptors in QSAR Studies of Azetidine Derivatives

Descriptor Type Descriptor Name Description Potential Influence on Activity
Topological SpMax2_Bhp Maximum absolute eigenvalue of Barysz matrix (n=2) weighted by polarizability Influences molecular interactions and binding affinity. nih.govresearchgate.net
Thermodynamic Total Energy The total energy of the molecule in its optimized conformation. Relates to the stability of the compound. researchgate.net
Steric Molar Refractivity A measure of the total polarizability of a mole of a substance. Influences how the molecule fits into a binding site. researchgate.net
Electronic PSA (Polar Surface Area) The surface sum over all polar atoms, primarily oxygen and nitrogen. Affects membrane permeability and solubility. researchgate.net

This table is interactive. Click on the headers to sort the data.

Once the most relevant descriptors are selected, a predictive QSAR model is developed. This involves creating a mathematical equation that links the selected descriptors to the observed biological activity of the compounds in a training set. Several statistical methods can be used to build these models, including:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the descriptors and the activity.

Partial Least Squares (PLS): A technique that is useful when the number of descriptors is large and there is multicollinearity among them.

Artificial Neural Networks (ANN): These are more complex, non-linear models inspired by the structure of the human brain. mdpi.com

A critical aspect of QSAR modeling is rigorous validation to ensure the model is robust, stable, and has high predictive power. nih.gov Validation is typically performed through both internal and external methods.

Internal Validation: This is often done using cross-validation techniques like the leave-one-out (LOO) or leave-n-out (LNO) method. The dataset is repeatedly split into training and validation sets, and the model's ability to predict the activity of the left-out compounds is assessed. A key statistic here is the cross-validated correlation coefficient (Q²).

External Validation: The model's predictive power is tested on an external set of compounds that were not used in the model development. The correlation coefficient (R²_pred) for the external set is a crucial indicator of the model's real-world predictive ability.

A QSAR study on antimalarial azetidine-2-carbonitriles provides a concrete example of the statistical parameters used to validate a model. nih.govresearchgate.net The best model developed in this study exhibited strong statistical significance, as detailed in the table below.

Table 2: Statistical Validation Parameters for a QSAR Model of Azetidine-2-carbonitriles

Parameter Value Description
0.9465 The coefficient of determination for the training set, indicating a strong fit.
R²adj 0.9304 The adjusted R², which accounts for the number of descriptors in the model.
Q²cv 0.8981 The cross-validated correlation coefficient, indicating good internal predictivity.

This table is interactive. Click on the headers to sort the data.

Furthermore, structure-activity relationship studies on azetidine amides as STAT3 inhibitors have shown that the position of the carboxamide group on the azetidine ring is critical for activity. Specifically, the (R)-azetidine-2-carboxamide scaffold was found to be significantly more potent than the azetidine-3-carboxamide (B1289449) scaffold, which includes the core structure of this compound. nih.gov This finding suggests that while QSAR models can be developed for this compound and its analogs, their potential for certain biological targets may be inherently lower than their 2-carboxamide (B11827560) counterparts.

Finally, the applicability domain of the developed QSAR model must be defined. nih.govnih.gov This defines the chemical space in which the model can make reliable predictions. Predictions for compounds that fall outside this domain are considered extrapolations and are less reliable.

Structure Activity Relationship Sar Investigations of N,n Diethylazetidine 3 Carboxamide Derivatives

Impact of Azetidine (B1206935) Ring Substitutions on Molecular Recognition and Bioactivity

Substitutions on the azetidine ring are fundamental to modulating the bioactivity of N,N-diethylazetidine-3-carboxamide derivatives. The azetidine ring serves as a scaffold, and its substitution patterns dictate the compound's three-dimensional conformation and interaction with biological targets. researchgate.net For instance, the introduction of substituents can conformationally restrain the molecule, a desirable trait in drug design for enhancing receptor affinity and selectivity. researchgate.net

While specific SAR data for 3,3-diethylazetidine-2,4-dione (B1329865) derivatives of this compound is not extensively detailed in the provided results, the broader class of 2-azetidinones, which share the core azetidine ring, demonstrates the importance of this heterocyclic system in conferring biological activity. researchgate.netglobalresearchonline.net The strain of the β-lactam ring in 2-azetidinones, for example, increases the electrophilicity of the carbonyl group, making it more susceptible to nucleophilic attack and contributing to its mechanism of action. globalresearchonline.net In the context of STAT3 inhibitors, the progression from a proline linker to an (R)-azetidine-2-carboxamide scaffold led to a significant increase in potency, highlighting the favorable geometry and interaction capabilities of the azetidine ring. bohrium.comnih.gov

Role of the N,N-diethyl Carboxamide Moiety in Modulating Biological Activity

The N,N-diethyl carboxamide moiety is a crucial determinant of the biological activity of these compounds, influencing their physicochemical properties and interactions with target proteins.

Influence of N-Substitution Patterns on Activity Profiles

The nature of the N-substituents on the carboxamide group significantly impacts the activity profile of azetidine derivatives. In a series of N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones, the substitution at the nitrogen atom was a key factor for antiviral activity. nih.gov Specifically, the presence of a benzyl (B1604629) group instead of a methyl group at the nitrogen, combined with a 3-methyl-4-fluorophenyl group at the C3 position, was found to be critical for the observed antiviral effects. nih.gov

Similarly, in the development of STAT3 inhibitors based on (R)-azetidine-2-carboxamide, various N-substitutions were explored to optimize potency. nih.govacs.org This systematic modification of the N-substituents allowed for the fine-tuning of the molecule's interaction with the STAT3 protein, leading to sub-micromolar inhibitory potencies. nih.govacs.org The data from studies on other carboxamide-containing compounds, such as 1,3-benzodioxole (B145889) N-carbamothioyl carboxamide derivatives, also underscore the importance of N-substituent choice in achieving selective and potent antagonism of specific receptors. nih.gov

Effect of Carboxamide Functional Group Modifications

Modifications to the carboxamide functional group itself can dramatically alter the biological activity of the parent compound. For instance, in a study of thiophene-3-carboxamide (B1338676) derivatives as JNK inhibitors, replacing the 3-carboxamide group with an acid, ester, or cyano group resulted in a significant loss of JNK1 inhibitory activity. nih.gov This indicates that the carboxamide group is essential for the interaction with the target kinase. nih.gov

Furthermore, research on azetidine-based STAT3 inhibitors showed that while analogues with a carboxylic acid motif had high in-vitro potency, they suffered from low cellular activity. bohrium.com Converting the carboxylic acid to methyl esters, phthalides, or methyl amides improved cellular potency, demonstrating that modifications to the carboxamide or its bioisosteres are a key strategy to enhance drug-like properties. bohrium.comnih.gov

Influence of Peripheral Substituents and Linker Modifications on Pharmacological Profiles

Peripheral substituents and linker modifications play a significant role in defining the pharmacological profiles of this compound derivatives. The conjugation of ferulic acid to various scaffolds, including those containing an azetidine-2-one ring, has been explored to develop new anti-inflammatory agents. mdpi.com Ferulic acid itself possesses a range of pharmacological effects, including antioxidant, anti-inflammatory, and anti-fibrotic properties. researchgate.netnih.gov By incorporating ferulic acid into the structure of an azetidine derivative, it is possible to create hybrid molecules with potentially enhanced or synergistic activities. mdpi.com The linker used to connect the azetidine core to peripheral moieties like ferulic acid is critical for maintaining the optimal orientation and distance for target engagement.

Ligand-Based Drug Design (LBDD) and Pharmacophore Identification

In the absence of a known 3D structure of the biological target, ligand-based drug design (LBDD) approaches are invaluable for identifying the key chemical features required for bioactivity. nih.gov Pharmacophore modeling, a central component of LBDD, involves identifying the spatial arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with its target. nih.gov For this compound derivatives, a pharmacophore model would be constructed by aligning a set of active compounds and extracting their common features. This model can then be used to virtually screen large compound libraries to identify new potential hits or to guide the design of novel derivatives with improved potency and selectivity. The development of STAT3 inhibitors from a proline-based scaffold to the more potent (R)-azetidine-2-carboxamide analogues was guided by such ligand-based SAR exploration. nih.govacs.org

Receptor-Based Drug Design (RBDD) and Active Site Interaction Profiling

When the three-dimensional structure of the biological target is available, receptor-based drug design (RBDD) can be employed to understand and predict the binding of ligands at the molecular level. nih.gov Molecular docking studies, a key tool in RBDD, can be used to predict the binding mode of this compound derivatives within the active site of a receptor. For example, in the study of azetidine derivatives as cholinesterase inhibitors, molecular docking was used to study the binding mode of active compounds within the active site of acetylcholinesterase. researchgate.net This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site. Such insights are crucial for designing new derivatives with improved affinity and specificity. For instance, understanding the interactions within the ATP binding site of a kinase could guide modifications to the azetidine scaffold or its substituents to maximize binding affinity. nih.gov

Non Clinical Mechanistic Biological Research Involving N,n Diethylazetidine 3 Carboxamide Analogues

In Vitro Studies of Enzyme Inhibition and Modulation

The interaction of N,N-diethylazetidine-3-carboxamide analogues with various enzymes is a critical area of investigation to determine their therapeutic potential. These studies provide insights into the specific molecular targets and mechanisms of action.

Inhibition of β-Amyloid Oligomerization

The aggregation of β-amyloid (Aβ) peptides, particularly the formation of soluble oligomers, is considered a central toxic event in the pathology of Alzheimer's disease. nih.gov Consequently, the inhibition of this process is a primary therapeutic strategy. nih.gov Research into various chemical structures, such as catechol-based and polyphenol compounds, has demonstrated that they can interfere with Aβ fibrillization. nih.gov However, based on a review of available scientific literature, specific studies detailing the in vitro inhibition of β-amyloid oligomerization by this compound or its direct analogues are not prominently documented.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage repair process, and its inhibition is a validated strategy in cancer therapy, particularly for cancers with deficiencies in other repair pathways like BRCA mutations. The design of PARP-1 inhibitors often incorporates an aromatic ring and a carboxamide moiety, which mimic the nicotinamide (B372718) portion of its natural substrate, NAD+, to interact with the enzyme's active site.

A series of PARP-1 inhibitors built on a novel 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold have been designed and synthesized. sigmaaldrich.com While initial compounds with larger side chains showed limited activity (IC₅₀ values ranging from 0.723 to 3.864 µM), subsequent modifications led to more potent inhibitors. sigmaaldrich.com For instance, compound 16l from this series was identified as the most potent, and several other analogues (16g, 16i, 16j ) also demonstrated significant PARP-1 inhibitory activity. sigmaaldrich.com The inhibitory concentrations (IC₅₀) for some of the most active compounds are detailed below.

CompoundR² GroupPARP-1 IC₅₀ (µM)
16g 3-CF₃0.151
16i 3-F0.203
16j 3-Cl0.184
16l 3-Br0.142
Olaparib (Control)-0.013
Veliparib (Control)-0.014
Data sourced from Molecules, 2016. sigmaaldrich.com

These findings highlight that the thieno[3,4-d]imidazole-4-carboxamide scaffold is a viable foundation for developing novel PARP-1 inhibitors. sigmaaldrich.com

Neutrophil Elastase (NE) Inhibition

Human Neutrophil Elastase (HNE), a serine protease released by neutrophils during inflammation, is implicated in the pathology of various inflammatory diseases. It functions by degrading extracellular matrix proteins. nih.gov Analogues of this compound have been investigated as potent inhibitors of this enzyme.

A series of compounds based on a 3,3-diethylazetidine-2,4-dione (B1329865) scaffold linked to a thiazole (B1198619) ring were synthesized and shown to be highly effective HNE inhibitors. nih.gov Three compounds in particular—3c , 3e , and 3h —exhibited potent inhibition with IC₅₀ values in the nanomolar range, acting through a mixed mechanism of action. nih.gov Molecular docking studies suggested that their inhibitory properties are closely linked to their alignment within the enzyme's binding cavity and their interaction with the key amino acid Ser195. nih.gov

Compound AnalogueHNE IC₅₀ (nM)
3c 44.59
3e 35.02
3h 39.48
Data sourced from Molecules, 2022. nih.gov

These results indicate that the azetidine-dione structure is a promising scaffold for developing powerful neutrophil elastase inhibitors for inflammatory conditions. nih.gov

Cell-Based Assays for Biological Activity Evaluation

Cell-based assays are crucial for evaluating the real-world biological effects of compounds in a cellular context, providing data on their ability to affect cell growth, proliferation, and viability.

Antiproliferative Activity Against Cancer Cell Lines (e.g., MV4-11, A549, MDA-MB-231, UMUC-3, HCT-116, HepG-2)

Analogues featuring azetidine (B1206935) and carboxamide moieties have demonstrated significant antiproliferative activity across a broad spectrum of human cancer cell lines.

The 3,3-diethylazetidine-2,4-dione based thiazoles , which were potent neutrophil elastase inhibitors, also showed high antiproliferative activity. nih.gov These compounds were particularly effective against human biphenotypic B myelomonocytic leukemia (MV4-11) and human lung carcinoma (A549) cells, with most IC₅₀ values falling in the low micromolar range (4.59–7.31 µM). nih.gov Many of these compounds also displayed strong activity against human breast adenocarcinoma (MDA-MB-231) and urinary bladder carcinoma (UMUC-3). nih.gov

Other related heterocyclic structures have also been studied. Thieno[2,3-b]pyridines containing a carboxamide group are known to induce potent anti-proliferative effects in triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT-116) cell lines. acs.org Similarly, certain 4-amino-thieno[2,3-d]pyrimidines have been evaluated against breast cancer cell lines, showing notable inhibitory activity. elsevierpure.com

The table below summarizes the antiproliferative activities of various this compound analogues against several cancer cell lines.

Compound Analogue ClassTarget Cell LineCancer TypeIC₅₀ (µM)
3,3-diethylazetidine-2,4-dione thiazoles nih.govMV4-11Leukemia4.59 - 7.15
3,3-diethylazetidine-2,4-dione thiazoles nih.govA549Lung Carcinoma5.59 - 7.31
3,3-diethylazetidine-2,4-dione thiazoles nih.govMDA-MB-231Breast Adenocarcinoma6.19 - 9.86
3,3-diethylazetidine-2,4-dione thiazoles nih.govUMUC-3Bladder Carcinoma10.67 - 13.31
1H-thieno[3,4-d]imidazole-4-carboxamides sigmaaldrich.comHCC1937 (BRCA1 mutant)Breast CancerSimilar to Olaparib
1H-thieno[3,4-d]imidazole-4-carboxamides sigmaaldrich.comCAPAN-1 (BRCA2 mutant)Pancreatic CancerSimilar to Olaparib
Thieno[2,3-b]pyridines acs.orgHCT-116Colorectal Cancer0.025 - 0.050
Thieno[2,3-b]pyridines acs.orgMDA-MB-231Breast Cancer0.025 - 0.050

Effects in Whole-Blood and Isolated Cell Systems

Research has also explored the effects of these analogues in more complex biological systems that mimic physiological conditions. For instance, in vitro studies of certain neutrophil elastase inhibitors were conducted in the presence of esterase and in biological media to confirm their stability and function as prodrugs. nih.gov

The quinoline-3-carboxamide (B1254982) analog, Laquinimod, is known to be an Aryl Hydrocarbon Receptor (AHR) agonist, which can lead to downstream effects such as immune suppression through the upregulation of regulatory T-cells. nih.gov This demonstrates that carboxamide-containing compounds can have significant modulatory effects on immune cells within a whole-body or whole-blood context. Furthermore, neutrophil elastase inhibitors have been shown to ameliorate hepatocellular damage in animal models by reducing local neutrophil infiltration and the expression of pro-inflammatory cytokines and chemokines. nih.gov This highlights an indirect effect on the behavior of immune cells like neutrophils and macrophages in a complex biological environment. nih.gov

Receptor Binding Affinity and Selectivity Profiling (e.g., Cannabinoid Receptors, CB2)

The therapeutic potential of this compound analogues has been explored through extensive receptor binding and selectivity profiling, with a significant focus on the cannabinoid receptors, particularly the CB2 receptor. The CB2 receptor is a key component of the endocannabinoid system and is primarily expressed in immune cells, making it an attractive target for modulating inflammatory and neuropathic pain responses without the psychotropic effects associated with the CB1 receptor. nih.govebi.ac.uk

Research has focused on optimizing the structure of carboxamide derivatives to achieve high affinity and selectivity for the CB2 receptor. A notable series of compounds, 1,2-dihydro-2-oxopyridine-3-carboxamides, were developed and evaluated as CB2 receptor ligands. ebi.ac.uk Within this series, modifications to the substituents at various positions on the pyridine (B92270) ring and the N-alkyl chain of the carboxamide were found to significantly influence binding affinity and selectivity. For instance, substituting the N-position of the carboxamide with a large cycloalkyl ring, such as a cycloheptyl group, was shown to be favorable for high CB2 selectivity. researchgate.net

One of the most potent compounds identified from this series was N-cycloheptyl-5-(4-methoxyphenyl)-1-(4-fluorobenzyl)-pyridin-2(1H)-on-3-carboxamide (Compound 17 in the cited study), which demonstrated a high binding affinity for the CB2 receptor with a Kᵢ value of 1.0 nM. ebi.ac.ukresearchgate.net This compound also exhibited a favorable selectivity ratio (SI = Kᵢ(CB1R)/Kᵢ(CB2R)) of 43.4, indicating it binds to the CB2 receptor with over 43 times greater affinity than to the CB1 receptor. ebi.ac.ukresearchgate.net

Further studies have revealed that the functionality of these carboxamide analogues at the CB2 receptor can be switched based on the nature of the substituent at the C-5 position of the pyridinone core. ebi.ac.uk For example, replacing a hydrogen atom with a phenyl group could shift the compound's activity from agonism to inverse agonism. The introduction of a p-methoxyphenyl group at the same position resulted in a compound that acts as a potent CB2R neutral antagonist or weak partial inverse agonist. ebi.ac.uk This highlights the chemical tractability of the carboxamide scaffold for fine-tuning pharmacological activity at the CB2 receptor.

Other classes of carboxamide-containing ligands have also been investigated for their interaction with CB2 receptors. For example, the carboxamide N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide (JTE907) was identified as an inverse agonist in adenylyl cyclase assays. nih.gov The functional selectivity displayed by these varied carboxamide structures underscores the complexity of CB2 receptor signaling and the potential to develop highly specific therapeutic agents. nih.gov

Table 1: Receptor Binding Affinity of Selected Carboxamide Analogues at Cannabinoid Receptors

Compound Name Receptor Target Binding Affinity (Kᵢ) Selectivity Index (SI) Kᵢ(CB1)/Kᵢ(CB2)
N-cycloheptyl-5-(4-methoxyphenyl)-1-(4-fluorobenzyl)-pyridin-2(1H)-on-3-carboxamide CB2 1.0 nM ebi.ac.ukresearchgate.net 43.4 ebi.ac.ukresearchgate.net
Quinolone-3-carboxamides (general series) CB2 0.7 nM - 73.2 nM researchgate.net 1.9 to >14,285 researchgate.net

In Vitro Antiviral Efficacy Studies (e.g., against SARS-CoV-2)

Analogues of this compound, specifically various heterocyclic carboxamides, have been a focal point of in vitro research to identify novel antiviral agents, particularly in response to the global challenge posed by SARS-CoV-2. The main protease of SARS-CoV-2 (Mpro or 3CLpro) is considered a prime target for antiviral drug development due to its essential role in viral replication. nih.govresearchgate.net

One line of investigation has focused on N-arylindazole-3-carboxamide derivatives. These compounds were synthesized and evaluated for their ability to inhibit SARS-CoV-2 replication in cell-based assays. elsevierpure.com From this class, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide emerged as a particularly potent derivative, exhibiting an effective concentration (EC₅₀) of 0.69 µM with low cytotoxicity in vitro. elsevierpure.com This suggests a promising therapeutic window and provides a novel chemical template for further optimization of anti-coronavirus agents. elsevierpure.com

Similarly, N-substituted isatin (B1672199) compounds featuring a carboxamide substitution at the C-5 position have been identified as potent inhibitors of the SARS-CoV-2 3C-like protease. nih.gov The most effective compound in this series demonstrated an IC₅₀ of 45 nM, ranking it among the more potent inhibitors of this viral enzyme discovered to date. nih.gov The structure-activity relationship studies indicated that an aromatic substitution at the N-1 position of the isatin core is also crucial for strong inhibitory activity. nih.gov

Another novel series of compounds, pyridopyrrolopyrimidines with terminal carboxamide fragments, were designed and synthesized to target the SARS-CoV-2 Mpro. researchgate.net In vitro assays using Vero cells showed that the majority of these derivatives effectively prevented viral growth by more than 90% at tested concentrations, with little to no associated cytotoxicity. researchgate.net

Beyond SARS-CoV-2, carboxamide analogues have been evaluated against a broader range of viruses. Analogues of the antiviral drug ribavirin, which is a 1,2,4-triazole-3-carboxamide, have been synthesized and tested against various RNA viruses. nih.gov For example, a monomethyl amidine analogue demonstrated activity against respiratory syncytial virus (RSV) and parainfluenza type 3 (PIV3). nih.gov

Table 2: In Vitro Antiviral Activity of Selected Carboxamide Analogues

Compound Class / Name Viral Target Assay Type Potency Metric Result
5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide SARS-CoV-2 Cell-based antiviral assay EC₅₀ 0.69 µM elsevierpure.com
N-substituted isatin derivative (Compound 26) SARS-CoV-2 3CLpro Enzymatic inhibition assay IC₅₀ 45 nM nih.gov
Pyridopyrrolopyrimidine derivatives SARS-CoV-2 Cell-based antiviral assay % Inhibition >90% researchgate.net
Monomethyl amidine analogue of Ribavirin Respiratory Syncytial Virus (RSV) Cell-based antiviral assay IC₅₀ Data not specified nih.gov

Preclinical Mechanistic Investigations in Animal Models (e.g., animal models of lung inflammation and damage)

Following promising in vitro results, carboxamide analogues are advanced to preclinical animal models to investigate their mechanisms of action and efficacy in a physiological context, particularly for conditions like acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). nih.govnih.gov These models are designed to replicate key features of human respiratory diseases, such as severe inflammation, edema, and impaired lung function. nih.govnih.gov

For analogues showing potent anti-SARS-CoV-2 activity, the humanized ACE2 (hACE2) transgenic mouse model is a critical tool. researchgate.net This model is highly relevant as the angiotensin-converting enzyme 2 (ACE2) is the primary entry receptor for SARS-CoV-2. nih.gov In studies with other antiviral compounds, such as N-substituted quinazolinone derivatives, hACE2 mice were infected with the virus and then treated with the candidate drugs. Key outcome measures included improved survival rates and a reduction in the viral load within the lungs, demonstrating in vivo efficacy. researchgate.net Such models would be essential for evaluating the potential of this compound analogues to treat COVID-19.

To study lung inflammation and damage more broadly, several other animal models are employed. Lipopolysaccharide (LPS)-induced lung injury is a common model where LPS, a component of gram-negative bacteria cell walls, is administered to animals (often mice) to provoke a strong inflammatory response in the lungs. mdpi.com This model is characterized by the infiltration of neutrophils, release of inflammatory cytokines, and development of pulmonary edema, mimicking aspects of sepsis-induced ARDS. nih.govthoracic.org Carboxamide analogues with anti-inflammatory properties, such as CB2 receptor agonists, would be evaluated in this model for their ability to reduce these inflammatory markers.

Another established model is acid-induced lung injury, where hydrochloric acid is instilled into the trachea to simulate the aspiration of gastric contents, a significant risk factor for ARDS in humans. thoracic.org This model results in direct chemical injury to the alveolar epithelium and endothelium, leading to acute inflammation and physiological changes like decreased lung compliance. nih.govthoracic.org Investigating carboxamide analogues in this context could reveal mechanisms related to tissue protection and resolution of inflammation.

Genetically modified animal models are also utilized to dissect specific pathways. For instance, fat-1 mice, which can endogenously produce n-3 polyunsaturated fatty acids from n-6 fatty acids, have been used in conjunction with receptor knockouts (e.g., for leukotriene or chemerin receptors) to study the signaling pathways involved in resolving lung inflammation. mdpi.com This approach allows researchers to understand how a compound might interact with specific lipid mediator pathways to exert its therapeutic effect on lung-to-brain communication during ARDS. mdpi.com

Patent Landscape and Intellectual Property Analysis of N,n Diethylazetidine 3 Carboxamide in Academic Context

Analysis of Patent Filings Related to N,N-di-substituted Carboxamide Structures and Azetidine (B1206935) Derivatives

The patent landscape for compounds structurally related to N,N-diethylazetidine-3-carboxamide is characterized by a focus on their potential therapeutic applications. While a direct patent for this compound may not be publicly prominent, the constituent moieties—the N,N-disubstituted carboxamide and the azetidine ring—are frequently found in patented molecules.

Azetidine Derivatives in Patents:

Azetidines, as four-membered nitrogen-containing heterocyclic compounds, are of significant interest in medicinal chemistry. mdpi.com They impart structural rigidity to molecules, which can be advantageous for developing promising pharmaceuticals. mdpi.com Patents for azetidine derivatives often highlight their role as key intermediates in the synthesis of biologically active compounds. google.com For instance, processes for preparing 3-amino-azetidine derivatives have been patented, emphasizing their importance as building blocks for compounds with documented biological properties. google.com The synthesis of substituted azetidines has been the subject of various patents, aiming to improve yields and provide access to a wider range of derivatives for drug discovery and optimization. google.comorganic-chemistry.org

N,N-disubstituted Carboxamide Structures in Patents:

The N,N-disubstituted carboxamide functional group is a common feature in a multitude of patented compounds across various therapeutic areas. Patents often describe processes for the production of N,N-disubstituted carboxylic acid amides, which are valuable as medicines, agricultural chemicals, or as starting materials for their synthesis. google.com For example, a patented process describes the one-step production of N,N-disubstituted carboxylic acid amides from a Schiff base and a carboxylic acid derivative in the presence of a silane (B1218182) compound. google.com This indicates the industrial relevance and the continuous effort to develop efficient synthetic methodologies for this class of compounds.

The following interactive table provides a summary of representative patent filings for related structures.

Patent/Application NumberTitleKey Features
WO2000063168A1Synthesis of azetidine derivativesDescribes a process for preparing 3-amino-azetidine derivatives, which are key intermediates for biologically active compounds. google.com
US3119813AAzetidine derivativesCovers a process for producing new azetidine derivatives with pharmacological properties. google.com
EP0189774A1Process for production of N,N-disubstituted carboxylic acid amidesDetails a novel process for producing N,N-disubstituted carboxamides. google.com
WO2015173659A2Carboxamide derivativesPertains to carboxamide derivatives as Smurf-1 inhibitors. google.com

Interplay Between Academic Research and Patent Generation in Chemical Sciences

The relationship between academic research and the generation of patents is a dynamic and often symbiotic one in the chemical sciences. researchgate.net Academic institutions are increasingly recognized as significant sources of innovation that can lead to commercially valuable products and technologies. tandfonline.com

Historically, the primary focus of academic research has been the dissemination of knowledge through publications. tandfonline.com However, there is a growing understanding within academia that proper IP management is crucial for translating novel findings into tangible benefits for society, such as new therapies. tandfonline.comcreative-biolabs.com This has led to a cultural shift where patenting is no longer seen as being in conflict with the academic mission but rather as a complementary activity. researchgate.net

The process typically begins with the disclosure of a potential invention by an academic researcher to their institution's Technology Transfer Office (TTO). inpart.io The TTO then evaluates the invention for patentability and commercial potential. inpart.io If deemed viable, the institution will often file a patent application to protect the intellectual property. inpart.io This protection is essential to attract the investment needed for further development and commercialization, as bringing a new chemical entity to market is a long and expensive process. tandfonline.com

A key consideration in this interplay is the timing of publications. Public disclosure of an invention before filing a patent application can jeopardize its patentability. youtube.com Therefore, a strategic approach to balancing the need to publish with the need to protect IP is essential. acs.org

Strategies for Navigating Intellectual Property in Compound Development and Academic Dissemination

For academic researchers involved in the development of new chemical compounds, a clear understanding of intellectual property is vital. acs.orgacs.org Navigating the complexities of the patent system requires a strategic approach to ensure that research efforts are both academically impactful and commercially viable. numberanalytics.com

Key Strategies for Academic Researchers:

Early Disclosure to Technology Transfer Offices: Researchers should engage with their institution's TTO early in the research process to discuss potential inventions. inpart.io This allows for a timely evaluation of the IP and the development of a protection strategy.

Meticulous Record-Keeping: Maintaining detailed and accurate laboratory notebooks is crucial. These records can be vital in establishing inventorship and the date of invention. numberanalytics.com

Understanding Patentability Requirements: A basic understanding of what constitutes a patentable invention (novelty, non-obviousness, and utility) is essential for researchers. acs.orgumich.edu

Strategic Publication: Researchers should work with their TTO to coordinate the timing of publications and patent filings to avoid premature public disclosure that could compromise patent rights. acs.orgnih.gov

Freedom-to-Operate Analysis: Before commencing research with significant commercial potential, conducting a freedom-to-operate search can help identify existing patents that may be infringed upon.

Collaboration Agreements: When collaborating with other institutions or industry partners, it is crucial to have clear agreements in place regarding the ownership and management of any resulting IP. numberanalytics.com

By adopting these strategies, academic chemists can effectively protect their intellectual property while continuing to contribute to the advancement of scientific knowledge through publication and dissemination. This balanced approach ensures that their discoveries have the greatest possible impact, both within the scientific community and in the broader world.

Emerging Research Avenues and Future Directions for N,n Diethylazetidine 3 Carboxamide Research

Development of Novel, Efficient, and Sustainable Synthetic Methodologies for Azetidine-Carboxamides

The synthesis of azetidines has historically been challenging compared to their five-membered ring counterparts, which are common in many FDA-approved drugs. thescience.dev The development of new synthetic routes that are both efficient and sustainable is a key area of future research.

One promising approach involves a one-pot process for the preparation of N,N-disubstituted carboxamides. This method reacts a carboxylic acid with a disubstituted carbamoyl (B1232498) chloride in the presence of an organic tertiary base at room temperature. google.com This process is advantageous as it is energy-efficient, time-saving, and environmentally friendly due to the absence of harsh reaction conditions and the release of acidic gases. google.com Adapting such methods for azetidine-3-carboxylic acid would provide a direct and scalable route to N,N-diethylazetidine-3-carboxamide.

Furthermore, photocatalysis is emerging as a powerful tool for the synthesis of complex molecules like azetidines. thescience.dev This technique uses light to drive chemical reactions, often under mild conditions. thescience.dev Future research will likely focus on developing novel photocatalytic methods to construct the azetidine (B1206935) ring with high stereocontrol, which is crucial for biological activity.

Table 1: Comparison of Synthetic Methodologies for Carboxamide Formation

MethodAdvantagesDisadvantagesPotential for this compound Synthesis
Traditional Amide Coupling Well-established, wide range of reagentsOften requires harsh conditions, can generate significant wasteFeasible, but may not be the most efficient or sustainable option.
One-Pot Carbamoyl Chloride Method Energy and time-efficient, environmentally friendlyRequires availability of the corresponding carbamoyl chlorideHigh potential for a direct and scalable synthesis. google.com
Photocatalysis Mild reaction conditions, potential for high stereoselectivityMay require specialized equipment and photosensitive substratesPromising for developing novel and efficient synthetic routes. thescience.dev

Advanced Computational Modeling for Predictive Design and Mechanistic Insights

Computational modeling is becoming an indispensable tool in modern drug discovery and chemical synthesis. For complex scaffolds like azetidines, computational approaches can predict reaction outcomes and guide the design of new synthetic methods. thescience.dev

Researchers have successfully used computational models to predict which combinations of alkenes and oximes will react to form azetidines via photocatalysis. thescience.dev These models calculate the frontier orbital energies of the reactants to determine their compatibility. thescience.dev Such predictive power can save significant time and resources in the laboratory by avoiding trial-and-error experimentation. thescience.dev

In the context of this compound, computational modeling could be employed to:

Predict Synthetic Feasibility: Assess the likelihood of success for various proposed synthetic routes.

Optimize Reaction Conditions: Identify the optimal catalysts, solvents, and temperatures for a given reaction.

Elucidate Reaction Mechanisms: Provide a deeper understanding of how the azetidine ring is formed and functionalized.

Design Novel Analogs: Predict the properties of new derivatives of this compound with potentially improved biological activity or pharmacokinetic profiles.

Exploration of New Biological Targets and Mechanistic Pathways for Azetidine-Carboxamide Scaffolds

A significant area of future research will be the identification of novel biological targets for azetidine-carboxamides. While the specific targets of this compound are not yet defined, research on related compounds offers valuable clues.

For instance, a new class of (R)-azetidine-2-carboxamides has been identified as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov STAT3 is a protein that plays a key role in the survival and proliferation of cancer cells. nih.gov The azetidine-based inhibitors demonstrated sub-micromolar potency in inhibiting STAT3 activity and were effective in reducing colony formation in human breast cancer cells. nih.gov This suggests that this compound and its derivatives could be investigated as potential anticancer agents targeting the STAT3 pathway.

Additionally, the structural similarity of the N,N-diethylcarboxamide moiety to N,N-diethyl-meta-toluamide (DEET) raises the possibility of neurological targets. Studies on DEET have shown that it can act on octopaminergic synapses in insects and may also interact with ion channels in mammalian neurons. plos.org While DEET is a poor acetylcholinesterase inhibitor, its neuroexcitatory effects suggest that this compound could be explored for its potential activity on neurotransmitter systems. plos.org

Table 2: Potential Biological Targets for Azetidine-Carboxamides

Target FamilySpecific ExamplePotential Therapeutic AreaRationale
Signal Transduction Proteins STAT3Oncology(R)-azetidine-2-carboxamides have shown potent inhibitory activity against STAT3. nih.gov
Neurotransmitter Receptors Octopamine ReceptorsNeuroscience, Pest ControlThe N,N-diethylcarboxamide moiety is present in the neuroactive compound DEET. plos.org
Ion Channels Sodium and Potassium ChannelsNeuroscienceDEET has been shown to block these channels in rat cortical neurons. plos.org

Collaborative Research Initiatives in Medicinal and Synthetic Chemistry for Compound Optimization

The successful development of a new therapeutic agent based on the this compound scaffold will require a multidisciplinary and collaborative approach. Close interaction between medicinal chemists, synthetic chemists, computational chemists, and biologists will be essential for the iterative process of compound optimization.

Future collaborative efforts will likely focus on:

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of this compound analogs to understand how modifications to the structure affect biological activity.

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they are suitable for in vivo use.

In Vivo Efficacy Studies: Testing the most promising compounds in animal models of disease to validate their therapeutic potential.

By combining expertise from different fields, researchers can accelerate the discovery and development process, ultimately translating the potential of the azetidine-carboxamide scaffold into new and effective medicines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N,N-diethylazetidine-3-carboxamide, and what parameters optimize yield and purity?

  • Methodological Answer : Synthesis typically involves two key steps: (1) formation of the azetidine ring via cyclization of precursor amines or carboxylic acids, and (2) functionalization with diethyl groups via alkylation or amidation. Critical parameters include:

  • Reaction Conditions : Temperature (e.g., reflux at 80–100°C), solvent polarity (e.g., dichloromethane for amidation), and catalyst use (e.g., DCC for coupling reactions) .
  • Purification : Chromatography or recrystallization to isolate the product from byproducts like oxidized derivatives .
  • Monitoring : Thin-layer chromatography (TLC) or NMR to track reaction progress .

Q. Which spectroscopic and crystallographic methods confirm the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments and carbon骨架 connectivity. For example, the azetidine ring protons resonate at δ 3.0–4.0 ppm, while the diethyl groups appear as triplets near δ 1.2 ppm .
  • X-ray Crystallography : Resolves bond lengths and angles, confirming the planar amide group and tetrahedral geometry of the azetidine nitrogen .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C8H16N2O) via exact mass matching .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and computational studies?

  • Methodological Answer :

  • Kinetic Analysis : Monitor reaction rates under varying conditions (e.g., pH, temperature) to infer mechanisms. For example, pseudo-first-order kinetics in nucleophilic acyl substitutions suggest a two-step process .
  • Computational Tools : Density functional theory (DFT) calculates transition-state energies and intermediates. Software like Gaussian or ORCA models orbital interactions during ring-opening or alkylation reactions .

Q. What strategies enhance the bioactivity of this compound through functionalization?

  • Methodological Answer :

  • Ring Modifications : Introduce substituents to the azetidine ring via alkylation (e.g., adding methyl groups to improve lipophilicity) .
  • Amide Derivatization : Replace diethyl groups with aryl or heteroaryl moieties to enhance target binding. Coupling reagents like HATU or EDCI facilitate this .
  • Prodrug Design : Convert the carboxamide to ester prodrugs for improved membrane permeability, followed by enzymatic hydrolysis in vivo .

Q. How do researchers address contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies to identify variables affecting outcomes (e.g., assay type, cell lines). For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or inoculum size .
  • Replication Studies : Reproduce experiments under standardized conditions (e.g., fixed pH, solvent concentration) to isolate confounding factors .
  • Structure-Activity Relationship (SAR) Modeling : Use machine learning to correlate structural features (e.g., logP, polar surface area) with bioactivity, resolving outliers .

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